molecular formula C9H18ClNO3 B2738508 2-{[1-(Hydroxymethyl)cyclopentyl]amino}propanoic acid hydrochloride CAS No. 1485733-64-9

2-{[1-(Hydroxymethyl)cyclopentyl]amino}propanoic acid hydrochloride

Cat. No.: B2738508
CAS No.: 1485733-64-9
M. Wt: 223.7
InChI Key: NRFQXHKTXPBFNV-UHFFFAOYSA-N
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Description

2-{[1-(Hydroxymethyl)cyclopentyl]amino}propanoic acid hydrochloride is a chemical compound with the molecular formula C9H17NO3.ClH. . This compound is a derivative of amino acids and is used in various scientific research applications, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reaction of 1-hydroxymethylcyclopentylamine with propanoic acid in the presence of hydrochloric acid. The reaction conditions typically involve heating the reactants under reflux to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors with precise temperature and pressure control to optimize yield and purity. The process involves the continuous monitoring of reaction parameters and the use of catalysts to enhance the reaction rate.

Chemical Reactions Analysis

Types of Reactions: 2-{[1-(Hydroxymethyl)cyclopentyl]amino}propanoic acid hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

  • Oxidation: The compound can be oxidized to form carboxylic acids or ketones.

  • Reduction: Reduction reactions can yield alcohols or amines.

  • Substitution: Substitution reactions can result in the formation of various derivatives, depending on the nucleophile used.

Scientific Research Applications

2-{[1-(Hydroxymethyl)cyclopentyl]amino}propanoic acid hydrochloride is used in various scientific research applications, including:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: The compound is used in biochemical studies to understand enzyme mechanisms and metabolic pathways.

  • Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-{[1-(Hydroxymethyl)cyclopentyl]amino}propanoic acid hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting metabolic processes and signaling pathways.

Comparison with Similar Compounds

2-{[1-(Hydroxymethyl)cyclopentyl]amino}propanoic acid hydrochloride is similar to other amino acid derivatives, such as:

  • Alanine derivatives: These compounds share structural similarities and can be used in similar applications.

  • Cyclopentylamine derivatives: These compounds have similar ring structures and can exhibit comparable reactivity.

Uniqueness: The compound's unique combination of functional groups and structural features distinguishes it from other similar compounds, making it valuable for specific applications in scientific research and industry.

Properties

IUPAC Name

2-[[1-(hydroxymethyl)cyclopentyl]amino]propanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3.ClH/c1-7(8(12)13)10-9(6-11)4-2-3-5-9;/h7,10-11H,2-6H2,1H3,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRFQXHKTXPBFNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC1(CCCC1)CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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